molecular formula C12H11NO2 B14803718 Benzyl 2-cyanocyclopropane-1-carboxylate

Benzyl 2-cyanocyclopropane-1-carboxylate

Cat. No.: B14803718
M. Wt: 201.22 g/mol
InChI Key: ZUNQADJXIOXQCV-UHFFFAOYSA-N
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Description

Benzyl 2-cyanocyclopropane-1-carboxylate is a synthetic organic compound featuring a strained cyclopropane ring substituted with a cyano (-CN) group at position 2 and a benzyl ester (-COOBn) at position 1. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The cyclopropane ring introduces significant ring strain, which enhances its reactivity in organic synthesis, particularly in [2+1] cycloadditions or ring-opening reactions. The cyano group contributes electrophilicity, enabling further functionalization (e.g., nucleophilic additions or reductions).

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

benzyl 2-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2

InChI Key

ZUNQADJXIOXQCV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-cyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the cyano and ester groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of Benzyl 2-cyanocyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 2-cyanocyclopropane-1-carboxylate with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Ring Size/Type Key Properties
This compound C₁₂H₁₁NO₂ 201.22 g/mol Cyano, benzyl ester 3-membered (cyclopropane) High ring strain; reactive electrophilic sites
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 g/mol Amine, benzyl ester 6-membered (piperidine) Limited toxicological data; potential use in peptide mimetics
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 g/mol Carboxylic acid, benzyl 4-membered (cyclobutane) Lower ring strain vs. cyclopropane; R&D applications
Benzyl Alcohol C₇H₈O 108.14 g/mol Hydroxyl N/A Parent alcohol; metabolized to benzoic acid; used in solvents and cosmetics
Ethyl 2-benzyl-1-cyclopropanecarboxylate C₁₃H₁₆O₂ 204.26 g/mol Benzyl substituent, ethyl ester 3-membered (cyclopropane) Structural analog; ethyl ester reduces lipophilicity vs. benzyl derivatives

Key Comparative Insights:

Cyclopropane vs. Cyclobutane Rings :

  • The cyclopropane ring in the target compound exhibits greater ring strain (~27 kcal/mol) than cyclobutane (~26 kcal/mol), leading to higher reactivity in ring-opening or rearrangements . This makes it more suitable for applications requiring controlled instability (e.g., prodrug design).

Functional Group Effects: The cyano group in the target compound enhances electrophilicity compared to the amine in Benzyl 4-aminopiperidine-1-carboxylate or the carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid . This property facilitates nucleophilic attacks, such as in the synthesis of tetrazoles or amidines.

Toxicity and Safety: Benzyl Alcohol is metabolized to benzoic acid, which can accumulate and cause toxicity (e.g., respiratory or neurotoxic effects). By contrast, ester derivatives like this compound may hydrolyze more slowly, reducing acute toxicity risks. However, safety data for the target compound are unavailable in the provided evidence.

Applications: The target compound’s strained ring and cyano group make it a candidate for click chemistry or metal-catalyzed cross-couplings. In contrast, 1-Benzylcyclobutane-1-carboxylic acid is primarily used in R&D for studying ring-size effects on biological activity.

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